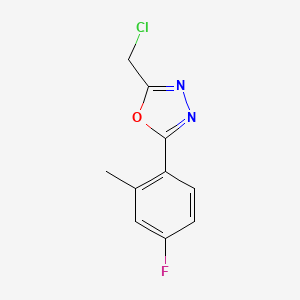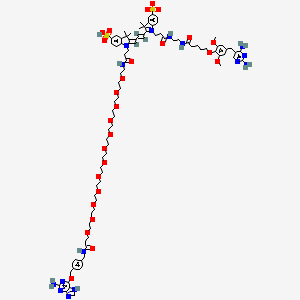
2-(3-(1-(1-(4-(((2-amino-7H-purin-6-yl)oxy)methyl)phenyl)-3,43-dioxo-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-2,42-diazapentatetracontan-45-yl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-(3-((2-(5-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)pentanamido)ethyl)amino)-3-oxopropyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(1-(1-(4-(((2-amino-7H-purin-6-yl)oxy)methyl)phenyl)-3,43-dioxo-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-2,42-diazapentatetracontan-45-yl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-(3-((2-(5-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)pentanamido)ethyl)amino)-3-oxopropyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate” is a complex organic molecule with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final assembly of the compound through coupling reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
The compound may have applications in various scientific fields, including:
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: In the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its molecular structure and the specific biological or chemical pathways it interacts with. Potential molecular targets and pathways may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to and modulating the activity of cellular receptors.
Signaling Pathways: Interference with intracellular signaling cascades.
Eigenschaften
Molekularformel |
C89H125N15O26S2 |
|---|---|
Molekulargewicht |
1885.2 g/mol |
IUPAC-Name |
2-[(E,3E)-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1-[3-[2-[5-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]pentanoylamino]ethylamino]-3-oxopropyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C89H125N15O26S2/c1-88(2)69-57-67(131(109,110)111)17-19-71(69)103(27-21-78(106)94-25-24-93-77(105)12-7-8-29-129-82-73(115-5)55-65(56-74(82)116-6)54-66-60-97-86(91)100-83(66)90)75(88)10-9-11-76-89(3,4)70-58-68(132(112,113)114)18-20-72(70)104(76)28-22-79(107)95-26-31-118-33-35-120-37-39-122-41-43-124-45-47-126-49-51-128-53-52-127-50-48-125-46-44-123-42-40-121-38-36-119-34-32-117-30-23-80(108)96-59-63-13-15-64(16-14-63)61-130-85-81-84(99-62-98-81)101-87(92)102-85/h9-11,13-20,55-58,60,62H,7-8,12,21-54,59,61H2,1-6H3,(H12-,90,91,92,93,94,95,96,97,98,99,100,101,102,105,106,107,108,109,110,111,112,113,114) |
InChI-Schlüssel |
QTJGQNHHCOVSTL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCCNC(=O)CCCCOC8=C(C=C(C=C8OC)CC9=CN=C(N=C9N)N)OC)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCCNC(=O)CCCCOC8=C(C=C(C=C8OC)CC9=CN=C(N=C9N)N)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


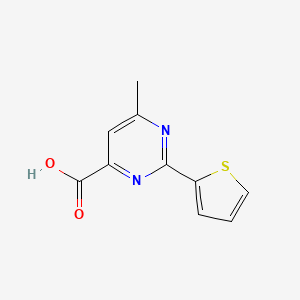
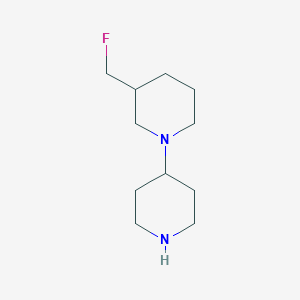

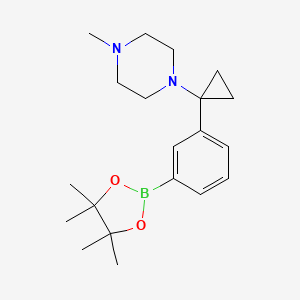
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
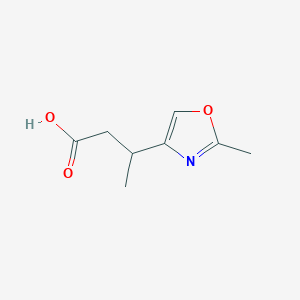
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)


